molecular formula C22H19Br2NO3 B13413912 Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel- CAS No. 80845-12-1

Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel-

Cat. No.: B13413912
CAS No.: 80845-12-1
M. Wt: 505.2 g/mol
InChI Key: OWZREIFADZCYQD-WSTZPKSXSA-N
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Description

Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel- is a synthetic organic compound. It is often used in various chemical and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopropanecarboxylic acid core, the introduction of the dibromoethenyl group, and the esterification with ®-cyano(3-phenoxyphenyl)methyl alcohol. Common reagents and conditions include:

    Cyclopropanation: Using diazo compounds and transition metal catalysts.

    Bromination: Using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: Using acid chlorides or anhydrides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products depend on the specific reactions and conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand or catalyst in various organic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential use in drug development due to its unique structural properties.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways involved can include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Signal Transduction: Modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: Similar structural core but different substituents.

    Phenoxyphenyl esters: Similar ester functional group but different acid components.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

80845-12-1

Molecular Formula

C22H19Br2NO3

Molecular Weight

505.2 g/mol

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1

InChI Key

OWZREIFADZCYQD-WSTZPKSXSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C

Origin of Product

United States

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